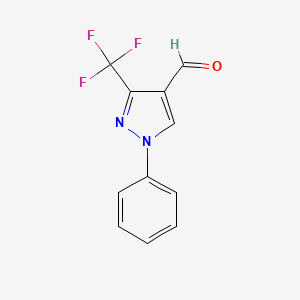

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Description

Propriétés

IUPAC Name |

1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)10-8(7-17)6-16(15-10)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUGDTFAUNHHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697105 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185292-86-7 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Core Strategy:

- Preparation of pyrazole derivatives with suitable leaving groups (triflates).

- Palladium-catalyzed cross-coupling reactions to functionalize the pyrazole core.

- Formylation of the pyrazole to introduce the aldehyde group at the 4-position.

Preparation of Key Intermediates

Synthesis of 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde (Compound 7)

Starting Material: 1-Phenyl-1H-pyrazol-3-ol (Compound 1)

| Step | Reagents & Conditions | Purpose | Yield & Notes |

|---|---|---|---|

| 1. Bromination | Br₂, CHCl₃, rt, 20 h | Introduces bromine at the 4-position | 75% yield |

| 2. Benzylation | Benzyl chloride, NaH, DMF, 0–60°C | Protects hydroxyl group | 73-85% yield |

| 3. Lithiation & Formylation | n-BuLi, THF, DMF, –78°C | Selective lithiation, then formylation | 70% yield |

| 4. Oxidation (Vilsmeier-Haack) | DMF/POCl₃, 70°C | Alternative formylation route | 60% yield |

| 5. Debenzylation | TFA, toluene | Removes benzyl protecting group | 85% yield |

Triflation:

The aldehyde-bearing intermediate (Compound 6) reacts with triflic anhydride (Tf₂O) and triethylamine (TEA) in dichloromethane (DCM) at room temperature, yielding 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde (Compound 7) with high purity and yield.

Synthesis of 3-Triflyloxy-1-phenyl-1H-pyrazole-4-ethanone (Compound 9)

Starting Material: 4-Acetyl-1-phenyl-1H-pyrazol-3-ol (Compound 8)

- Acetylation of pyrazol-3-ol to form Compound 8.

- Triflation of Compound 8 with Tf₂O and TEA to afford Compound 9.

This intermediate is crucial for further functionalization via cross-coupling reactions.

Cross-Coupling Methods

The core of the preparation involves palladium-catalyzed cross-coupling reactions, notably Suzuki and Sonogashira couplings, to introduce various substituents at the ortho-position of the pyrazole ring.

| Reaction Type | Reagents & Conditions | Purpose | Reference & Data |

|---|---|---|---|

| Suzuki coupling | Boronic acids, Pd catalysts | Attach aryl groups | Detailed in ARKIVOC 2011 |

| Sonogashira coupling | Terminal alkynes, Pd, Cu | Introduce alkynyl groups | Applied in synthesis of derivatives |

Note: These reactions are performed on triflate intermediates (Compounds 7 and 9), which serve as excellent leaving groups, facilitating high-yield functionalization.

Formylation Techniques

The aldehyde group at the 4-position is introduced via two main methods:

- Vilsmeier-Haack reaction: Heating the pyrazole derivative with DMF/POCl₃ to form the formyl group efficiently.

- Direct lithiation followed by DMF quenching: Achieves regioselective formylation on the pyrazole ring, especially when protecting groups are employed.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Main Product | Yield | Remarks |

|---|---|---|---|---|---|---|

| Bromination & Benzylation | 1-Phenylpyrazolidin-3-one | Br₂, NaH, benzyl chloride | RT to 60°C | O-Benzyl-4-bromo-1-phenyl-1H-pyrazole | 75–85% | Protects hydroxyl group |

| Lithiation & Formylation | Compound 3 | n-BuLi, DMF | –78°C to room temp | Compound 4 | 70% | Regioselective formylation |

| Vilsmeier-Haack | Compound 5 | DMF, POCl₃ | 70°C | Compound 4 | 60% | Alternative formylation method |

| Triflation | Compound 6 | Tf₂O, TEA | RT | Compound 7 | High yield | Selective triflation at hydroxyl |

| Cross-coupling | Compound 7 or 9 | Boronic acids, Pd catalysts | Reflux | Substituted pyrazole derivatives | Variable | Functionalization of heterocycle |

Research Findings and Notes

- Selectivity: The triflation step is highly selective, avoiding N-triflation, which is crucial for subsequent coupling reactions.

- Efficiency: The combination of lithiation and Vilsmeier-Haack formylation provides flexible routes with yields ranging from 60% to 85%.

- Scalability: The procedures described are adaptable for scale-up, with continuous flow techniques suggested for industrial applications.

- Versatility: The intermediates allow for diverse modifications, enabling the synthesis of a broad library of derivatives for pharmacological screening.

Analyse Des Réactions Chimiques

Types of Reactions

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has been explored for its potential as a pharmacological agent. Its derivatives have shown promise in the development of:

- Anticancer Agents: Research indicates that compounds derived from this pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Drugs: The compound has demonstrated anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Agrochemicals

The compound's unique chemical structure allows it to act as an effective pesticide and herbicide. Studies have shown:

- Insecticidal Activity: Variants of this compound have been tested for their ability to control pest populations effectively, showing reduced toxicity to non-target species.

- Herbicidal Properties: Its application in agriculture has been explored to manage weed growth, contributing to more sustainable farming practices.

Material Science

Research into the use of this compound in material science has revealed:

- Polymer Synthesis: The compound can be utilized in synthesizing advanced polymers with enhanced thermal stability and chemical resistance.

- Nanotechnology Applications: Its derivatives are being investigated for use in creating nanomaterials that exhibit unique electronic properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives of the compound inhibited tumor growth in vitro and in vivo models, with IC50 values lower than standard chemotherapeutics. |

| Study B | Insecticidal Efficacy | Found that formulations containing this compound significantly reduced pest populations without harming beneficial insects, indicating a selective mode of action. |

| Study C | Polymer Development | Reported successful incorporation of the compound into polymer matrices, resulting in materials with improved mechanical properties and resistance to degradation. |

Mécanisme D'action

The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in its antifungal application, it binds to the ubiquinone-binding site of the mitochondrial complex II, interrupting electron transport in the mitochondrial respiratory chain. This disruption prevents the fungi from producing vital energy in the form of adenosine triphosphate (ATP), leading to their inhibition .

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole-4-carbaldehyde Derivatives

Structural and Substituent Variations

Pyrazole-4-carbaldehydes exhibit diverse biological and chemical properties depending on substituents at positions 1 and 3. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

Infrared (IR) Spectroscopy

- This compound: No explicit IR data provided in evidence, but analogous compounds show aldehyde C=O stretches near 1675–1680 cm⁻¹ and C=N stretches at 1597–1600 cm⁻¹ .

- 1-Benzoyl-3-phenyl derivatives : Distinct IR peaks at 1633 cm⁻¹ (benzoyl C=O) and 2798 cm⁻¹ (aldehyde C-H) .

- Thiophene/furan analogs : C=O stretches at 1673–1675 cm⁻¹ , with thiophene C-S vibrations near 712 cm⁻¹ .

Key Findings:

- Electron-withdrawing vs. donating groups : The CF₃ group in the target compound enhances metabolic stability and lipophilicity, favoring antifungal activity. In contrast, electron-donating groups (e.g., methoxy, methyl) in analogs improve antioxidant efficacy .

- Heterocyclic substituents: Thiophene or furan at position 3 enables cyclization reactions (e.g., flavanones) but reduces fluorescence compared to pyrenyl analogs .

Activité Biologique

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, particularly focusing on antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 274.63 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a subject of various pharmacological studies.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that several N-(trifluoromethyl)phenyl substituted pyrazole derivatives, including this compound, showed effectiveness against antibiotic-resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds were found to eradicate preformed biofilms and exhibited low toxicity to human embryonic kidney cells with selectivity factors greater than 20 .

| Compound | Target Bacteria | Inhibition (%) | Selectivity Factor |

|---|---|---|---|

| This compound | MRSA | >90% | >20 |

| Other derivatives | Enterococcus faecalis | 85% | >20 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies indicated that these compounds could induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Case Study: Apoptosis Induction

A specific study evaluated the apoptosis-inducing effects of various pyrazole derivatives on MDA-MB-231 cells. The results showed that certain compounds enhanced caspase-3 activity significantly, indicating their potential as anticancer agents:

| Compound | Concentration (µM) | Caspase-3 Activity (fold increase) |

|---|---|---|

| Compound A | 10 | 1.57 |

| Compound B | 10 | 1.33 |

The biological activity of this compound is attributed to its ability to interfere with cellular processes such as microtubule assembly and protein synthesis. This interference leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.